2-amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
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Overview
Description
“2-amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one” is a compound that has shown significant antiepileptic activity . It is a part of a class of non-naturally occurring small molecules that have aroused the interest of researchers .
Synthesis Analysis
The synthesis of “this compound” involves regioselective one-pot procedures . Two efficient one-step procedures have been developed for the regioselective synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines .Molecular Structure Analysis
The molecular structure of “this compound” is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions of “this compound” involve interactions with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a melting point of 176-179°C and a molecular weight of 492.2 .Scientific Research Applications
Anti-Epileptic Activities
A study synthesized novel derivatives of 2-amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one to evaluate their anti-epileptic activities using a 4-aminopyridine-induced hyper excitability model in primary cultured neocortical neurons. Several compounds showed significant anti-epileptic activities, highlighting the pyrimidine-7(4H)-one motif as the active core essential for this activity. Docking studies using the GABAA model confirmed the experimental observations (Jing Ding et al., 2019).
Antimicrobial Activity
Another investigation focused on synthesizing novel quinoline, chromene, pyrazole, and coumarin derivatives bearing the triazolopyrimidine moiety from 7-amino-3-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one. These compounds were evaluated for their antimicrobial efficacy, with several showing promising results (A. Abu‐Hashem & M. Gouda, 2017).
Synthons for Polycondensed Heterocycles
Research has also explored the use of partially hydrogenated 2-amino[1,2,4]triazolo[1,5-a]pyrimidines as synthons for creating polycondensed heterocycles. The study demonstrated that these compounds could react with chlorocarboxylic acid chlorides to produce amides through acylation, leading to various polycondensed heterocycles with potential for further study in synthetic organic chemistry (V. M. Chernyshev et al., 2014).
Supramolecular Assemblies
Another fascinating application involves the synthesis of novel pyrimidine derivatives for creating hydrogen-bonded supramolecular assemblies. These assemblies have been analyzed for their potential in creating 2D and 3D networks through extensive hydrogen bonding, showcasing the versatility of triazolopyrimidine derivatives in the field of supramolecular chemistry (M. Fonari et al., 2004).
Antibacterial Activity
The synthesis of a novel derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring was undertaken to evaluate its antibacterial activity against strains like Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The compound showed significant antibacterial activity, indicating its potential as a lead compound for developing new antibacterial agents (S. Lahmidi et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-amino-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5O/c6-4-8-5-7-2-1-3(11)10(5)9-4/h1-2H,(H3,6,7,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REQIBELYMDQGNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2N=C(NN2C1=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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